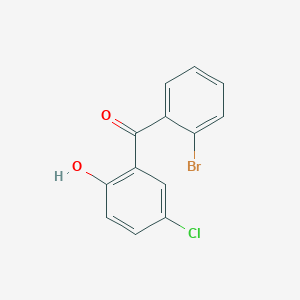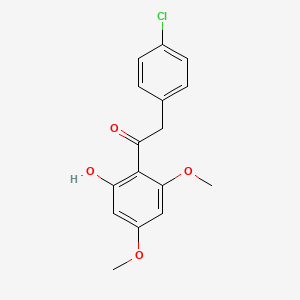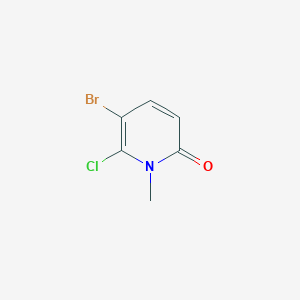
Tungsten Rhenium wire, 0.25mm (0.01in) dia; 99.95% (metals basis)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tungsten Rhenium wire, 0.25mm (0.01in) dia; 99.95% (metals basis) is a high-quality and high-performance wire that is widely used in the scientific research community. It is composed of tungsten (W) and rhenium (Re) and is a combination of two metals with very different properties. Tungsten is a hard, brittle metal with a high melting point and excellent electrical and thermal conductivity, while rhenium is a soft, malleable metal with a low melting point and excellent electrical, thermal, and chemical stability. This combination of metals allows for the production of a wire that is capable of high-temperature and high-pressure applications.
Scientific Research Applications
Tungsten Rhenium wire is used in a wide variety of scientific research applications. It is used in high-temperature and high-pressure applications, such as in the production of solar cells, fuel cells, and batteries. It is also used in the production of semiconductors and other electronic components. Additionally, tungsten rhenium wire is used in the production of superconducting magnets and in the study of superconductivity.
Mechanism of Action
The mechanism of action for tungsten rhenium wire is based on its combination of properties. The combination of tungsten’s high melting point and excellent electrical and thermal conductivity, and rhenium’s low melting point and excellent electrical, thermal, and chemical stability, allows the wire to be used in high-temperature and high-pressure applications. This combination of properties also makes the wire resistant to corrosion and oxidation, making it ideal for use in a variety of scientific research applications.
Biochemical and Physiological Effects
Tungsten Rhenium wire is considered to be non-toxic and non-carcinogenic. It is not known to have any adverse effects on the human body or environment.
Advantages and Limitations for Lab Experiments
The advantages of using tungsten rhenium wire in lab experiments are numerous. It is a high-quality and high-performance wire that is capable of withstanding high temperatures and pressures. It is also corrosion and oxidation resistant, making it ideal for use in a variety of scientific research applications. Additionally, it is non-toxic and non-carcinogenic, making it safe for use in lab experiments.
The limitations of using tungsten rhenium wire in lab experiments are mainly related to its cost. The cost of tungsten rhenium wire is significantly higher than other types of wire, making it less cost-effective for use in lab experiments. Additionally, the wire is not as flexible as other types of wire, making it more difficult to use in certain applications.
Future Directions
There are many potential future directions for the use of tungsten rhenium wire in scientific research. One potential application is in the development of superconducting magnets, which could be used in a variety of applications such as medical imaging and energy storage. Additionally, the wire could be used in the development of fuel cells and batteries, which could be used to power electric vehicles and other forms of transportation. Additionally, the wire could be used in the development of semiconductors and other electronic components, which could be used in the development of computers and other forms of technology. Finally, the wire could be used in the development of solar cells, which could be used to generate renewable energy.
Synthesis Methods
Tungsten Rhenium wire is produced through a process known as powder metallurgy. In this process, the tungsten and rhenium are mixed together in powdered form and then heated to a temperature of around 2000°C. This process combines the two metals into a single wire, which is then cooled and cut into the desired length. The resulting wire is then tested to ensure its quality and performance before it is ready for use.
Properties
IUPAC Name |
rhenium;tungsten |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Re.W |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCZIUVGMLHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[W].[Re] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ReW |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649488 |
Source


|
| Record name | Rhenium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12299-18-2 |
Source


|
| Record name | Rhenium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)

![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)
